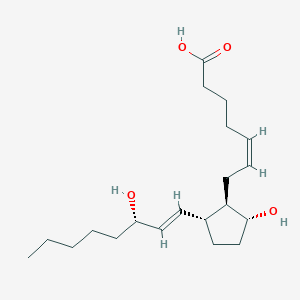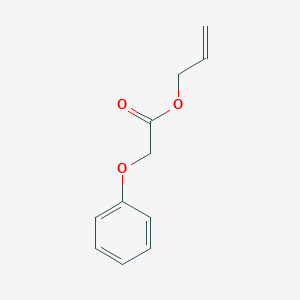
1,2-Dibromo-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-ethylbenzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1,2-Dibromo-4-ethylbenzene is 1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1,2-Dibromo-4-ethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm3 .Applications De Recherche Scientifique
Brominated Flame Retardants
1,2-Dibromo-4-ethylbenzene is part of a larger group of novel brominated flame retardants (NBFRs), which have seen increasing application due to their ability to enhance fire resistance in materials. Research has highlighted the need for more studies on the occurrence, environmental fate, and toxicity of these compounds. Significant knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further research on their environmental impact, including indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Genotoxicity of Ethylbenzene Derivatives
Another study focused on the genotoxicity of ethylbenzene, a compound related to 1,2-Dibromo-4-ethylbenzene, assessing whether there is sufficient data to characterize its mode of action as either genotoxic or non-genotoxic. The review concluded that the available data from a standard battery of genotoxicity assays do not support a genotoxic mechanism for ethylbenzene-induced tumors in rats and mice (Henderson, Brusick, Ratpan, & Veenstra, 2007).
Environmental Impact of BTEX Compounds
The environmental impact of Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) compounds, to which 1,2-Dibromo-4-ethylbenzene is structurally related, has been extensively reviewed. Studies have indicated significant health impacts associated with ambient level exposure to BTEX, including hormonal disruptions potentially leading to a range of health conditions. This underscores the importance of evaluating the use of BTEX in consumer and industrial products and suggests that chemicals present at low concentrations need to be assessed and regulated more carefully (Bolden, Kwiatkowski, & Colborn, 2015).
Synthesis Applications
Research into the practical synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the chemical synthesis applications of brominated and ethylated compounds. These studies reveal the challenges and advancements in the synthesis processes that could be relevant for compounds like 1,2-Dibromo-4-ethylbenzene (Qiu, Gu, Zhang, & Xu, 2009).
Bioremediation of BTEX in Groundwater
The in situ bioremediation of BTEX contaminants in groundwater highlights the environmental remediation efforts for monoaromatic pollutants. Studies have shown that enhanced anaerobic bioremediation can be a simple, applicable, and economical solution for the removal of BTEX compounds from contaminated groundwater. This research points towards the potential bioremediation applications and environmental significance of studying compounds like 1,2-Dibromo-4-ethylbenzene in the context of groundwater pollution (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Safety And Hazards
Handling 1,2-Dibromo-4-ethylbenzene requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
1,2-dibromo-4-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-ethylbenzene | |
CAS RN |
134940-69-5 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

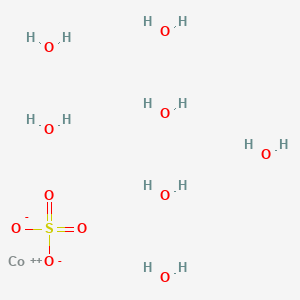

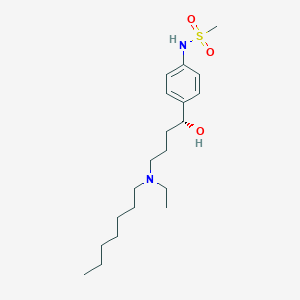
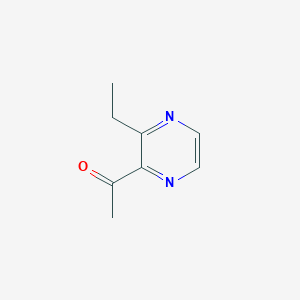
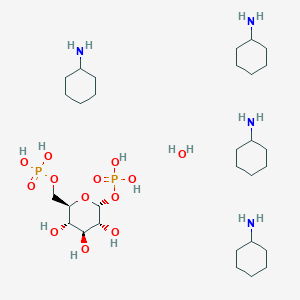
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

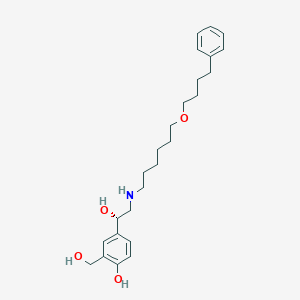
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
